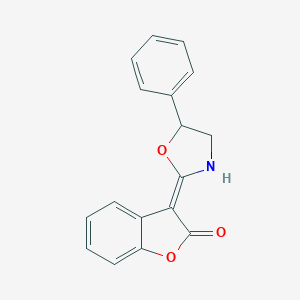
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one, commonly known as POB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. POB is a benzofuran derivative that is synthesized using a multi-step process.
Wirkmechanismus
POB exerts its anti-tumor effects by inhibiting the activity of the enzyme topoisomerase II. Topoisomerase II is an essential enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II results in DNA damage and cell death. POB also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 results in reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that POB has several biochemical and physiological effects. POB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. POB also has anti-inflammatory effects and has been shown to reduce the production of inflammatory mediators such as prostaglandins. Additionally, POB has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
POB has several advantages for lab experiments. POB is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, POB has some limitations for lab experiments. POB is insoluble in water, which limits its use in aqueous-based experiments. Additionally, POB has low bioavailability, which limits its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of POB. One potential direction is the development of POB analogs that have improved bioavailability and solubility. Another potential direction is the study of the mechanism of action of POB in more detail. Finally, the potential applications of POB in the treatment of Alzheimer's disease and diabetes should be further explored.
Synthesemethoden
The synthesis of POB is a multi-step process that involves the reaction of 2-hydroxybenzophenone with phenylglycine to form a Schiff base. The Schiff base is then cyclized with ethyl chloroformate and triethylamine to form the oxazolidinone ring. Finally, the oxazolidinone ring is opened using sodium methoxide to form POB.
Wissenschaftliche Forschungsanwendungen
POB has been the subject of several scientific studies due to its potential applications in various fields. POB has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. Studies have also shown that POB has potential applications in the treatment of Alzheimer's disease and diabetes.
Eigenschaften
Molekularformel |
C17H13NO3 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C17H13NO3/c19-17-15(12-8-4-5-9-13(12)21-17)16-18-10-14(20-16)11-6-2-1-3-7-11/h1-9,14,18H,10H2/b16-15+ |
InChI-Schlüssel |
CPHFOCXVKKOFFJ-FOCLMDBBSA-N |
Isomerische SMILES |
C1C(O/C(=C/2\C3=CC=CC=C3OC2=O)/N1)C4=CC=CC=C4 |
SMILES |
C1C(OC(=C2C3=CC=CC=C3OC2=O)N1)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(OC(=C2C3=CC=CC=C3OC2=O)N1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230409.png)





![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)


![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)


![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)